4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane is a boronate ester featuring a dioxaborolane core substituted with a 2-methyl-6-nitrophenyl group. This compound belongs to the pinacol boronic ester family, widely used in Suzuki-Miyaura cross-coupling reactions for C–C bond formation in organic synthesis and drug development . The nitro and methyl substituents on the phenyl ring influence its electronic and steric properties, enhancing stability and directing regioselectivity in catalytic reactions .
Properties
CAS No. |
2361310-64-5 |
|---|---|
Molecular Formula |
C13H18BNO4 |
Molecular Weight |
263.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
-
Aryl halide precursor : 1-Bromo-2-methyl-4-nitrobenzene (CAS: 7149-70-4) is commonly used, though substituent positioning (e.g., 6-nitro vs. 4-nitro) depends on the starting material’s halogenation pattern.
-
Boron source : Bis(pinacolato)diboron (B₂pin₂, CAS: 73183-34-3) in 1.5–2.0 equiv relative to the aryl halide.
-
Catalyst : PdCl₂(dppf) (1–5 mol%), optimized for electron-deficient aryl halides.
-
Base : Potassium acetate (2.0 equiv) to scavenge HBr generated during the reaction.
-
Solvent : 1,4-Dioxane or DMF, selected for their ability to solubilize both organic and inorganic components.
Reaction Conditions
A representative procedure involves the following steps:
-
Charge the reactor : Combine 1-bromo-2-methyl-4-nitrobenzene (2.00 g, 9.3 mmol), B₂pin₂ (3.53 g, 13.95 mmol), and potassium acetate (1.82 g, 18.6 mmol) in 1,4-dioxane (30 mL).
-
Catalyst addition : Introduce PdCl₂(dppf) (0.93 mmol) under inert atmosphere (argon/nitrogen).
-
Heating : Reflux at 100°C for 16 hours.
-
Work-up : Dilute with water, extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification : Column chromatography (silica gel, 50% ethyl acetate/hexane) yields the product as a white solid (90% yield).
Table 1: Key Reaction Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Temperature | 100°C | |
| Time | 16 hours | |
| Solvent | 1,4-Dioxane | |
| Catalyst Loading | 10 mol% PdCl₂(dppf) | |
| Yield | 90% |
Optimization of Reaction Parameters
Catalyst Selection
PdCl₂(dppf) outperforms other catalysts (e.g., Pd(PPh₃)₄) due to its stability at high temperatures and compatibility with nitro groups. Lower catalyst loadings (5 mol%) reduce costs without compromising yield in gram-scale syntheses.
Solvent Effects
Base and Stoichiometry
Potassium acetate’s weak basicity prevents boronate hydrolysis, while excess B₂pin₂ (1.5 equiv) ensures complete conversion of the aryl halide.
Purification and Characterization
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexane gradients) effectively separates the product from unreacted diboron reagents and palladium residues.
Analytical Confirmation
-
¹H NMR : Key signals include aromatic protons (δ 7.5–8.1 ppm) and pinacol methyl groups (δ 1.2–1.4 ppm).
-
Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 264 [M+H]⁺.
Industrial-Scale Production Considerations
Continuous Flow Systems
Automated reactors enhance reproducibility and throughput, minimizing exposure to air-sensitive reagents.
Waste Management
-
Pd recovery : Filtration through Celite® followed by acid treatment recovers >95% of palladium.
-
Solvent recycling : Distillation reclaims 1,4-dioxane for reuse, reducing environmental impact.
Comparative Analysis with Related Compounds
Table 2: Structural Analogues and Synthetic Yields
| Compound | Yield | Key Difference | Source |
|---|---|---|---|
| 2-(4-Nitrophenyl)-1,3,2-dioxaborolane | 85% | Nitro group at para position | |
| 2-(2-Methylphenyl)-1,3,2-dioxaborolane | 78% | Lacks nitro substituent |
The electron-withdrawing nitro group in 4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane enhances its reactivity in Suzuki-Miyaura couplings compared to non-nitrated analogues .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Boron Compounds in Drug Development
Boron-containing compounds have gained prominence in medicinal chemistry due to their unique reactivity and ability to form stable complexes with biomolecules. This particular dioxaborolane derivative has been explored for its potential in drug design and development. The presence of the nitrophenyl group enhances its biological activity and selectivity towards certain targets.
Case Study: Anticancer Activity
Research indicates that dioxaborolanes can act as inhibitors of enzymes involved in cancer cell proliferation. For example, derivatives similar to 4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane have shown promise in inhibiting tumor growth in vitro by targeting specific protein kinases crucial for cancer cell survival .
Organic Synthesis
Borylation Reactions
One of the primary applications of this compound is in borylation reactions. It can be utilized to introduce boron into organic molecules through C-H activation processes. Specifically, it has been shown to facilitate the borylation of benzylic C-H bonds when used alongside palladium catalysts . This reaction is significant for synthesizing arylboronates, which are essential intermediates in various organic transformations.
| Reaction Type | Catalyst | Product Type |
|---|---|---|
| Borylation | Palladium | Arylboronates |
| Hydroboration | Transition Metals | Alkenes/Alkynes |
| Coupling Reactions | Copper | Aryl Boronates |
Material Science
Polymer Chemistry
The unique properties of boron compounds make them suitable for applications in polymer chemistry. This dioxaborolane can serve as a monomer or additive in the synthesis of new materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve material performance in various applications including coatings and composites .
Environmental Applications
Environmental Remediation
Recent studies have suggested that boron compounds can play a role in environmental remediation processes. The ability of dioxaborolanes to complex with heavy metals allows for their potential use in removing contaminants from water sources . This application is particularly relevant given the increasing need for sustainable practices in chemical manufacturing and waste management.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of carbon-boron bonds. This reactivity is exploited in various catalytic processes and organic transformations.
Comparison with Similar Compounds
Structural and Physical Properties
*Estimated based on analogs.
Key Observations :
Reactivity in Cross-Coupling Reactions
The target compound’s reactivity is influenced by the nitro group’s position and the methyl substituent:
- Suzuki-Miyaura Coupling : Analogous 2-nitrophenyl derivatives participate efficiently in couplings, though electron-withdrawing nitro groups may require optimized catalysts (e.g., Pd-based systems with bulky ligands) .
- Regioselectivity : The 6-nitro and 2-methyl groups direct coupling to specific positions. For example, in 6-(2,6-dichloro-3,5-dimethoxyphenyl) analogs, meta-substituents guide bond formation .
- Catalyst Compatibility : Rhodium and ruthenium complexes (e.g., [RhCl(cod)]₂) show high activity for dehydrogenative borylation of similar vinylboronates .
Biological Activity
4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane (CAS: 2361310-64-5) is a boron-containing organic compound with a unique dioxaborolane structure. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C13H18BNO4
- Molar Mass : 263.1 g/mol
- IUPAC Name : 4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane
Biological Activity
The biological activity of 4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane has been explored in various studies. Key findings include:
Antimicrobial Activity
Research indicates that compounds with dioxaborolane structures exhibit significant antimicrobial properties. In particular:
- Inhibition of Bacterial Growth : The compound has shown effectiveness against several strains of bacteria by disrupting their metabolic pathways.
- Mechanism of Action : The mechanism involves the formation of a reversible intermediate with target enzymes, similar to other boron-containing compounds like avibactam .
Anticancer Potential
Boron-containing compounds are being investigated for their role in cancer therapy:
- Boron Neutron Capture Therapy (BNCT) : The compound's boron content makes it a candidate for BNCT, which targets invasive and radioresistant tumors. Studies suggest that it can enhance the effectiveness of radiation therapy through selective accumulation in tumor cells .
Synthesis
The synthesis of 4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane typically involves the following steps:
- Starting Materials : The synthesis begins with the appropriate nitrophenylboronic acid.
- Reaction Conditions : The reaction is usually conducted under inert conditions to prevent oxidation.
- Yield and Purity : The compound is often produced with a purity exceeding 95% .
Case Studies
Several case studies highlight the compound's biological activity:
Case Study 1: Antibacterial Efficacy
A study demonstrated that derivatives of dioxaborolanes significantly inhibit the growth of drug-resistant bacterial strains. The compound was tested against Enterobacteriaceae and showed promising results in restoring the efficacy of β-lactam antibiotics .
Case Study 2: BNCT Application
In preclinical trials for BNCT, the compound was evaluated for its ability to selectively accumulate in tumor tissues. Results indicated that it enhances tumor response to neutron irradiation compared to conventional therapies .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic protocols for preparing 4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane?
The synthesis typically involves palladium-catalyzed Miyaura borylation of aryl halides with pinacolborane. Key steps include:
- Reaction conditions : Use of Pd(dppf)Cl₂ (1–5 mol%) as a catalyst, potassium carbonate (2 equiv) as a base, and tetrahydrofuran (THF) as the solvent at 80–100°C for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product in 60–75% purity.
- Critical parameters : Moisture-sensitive intermediates require anhydrous conditions.
Q. How is the compound characterized to confirm its structural integrity?
Standard characterization methods include:
- ¹H/¹³C NMR : Peaks for the dioxaborolane ring (δ 1.0–1.3 ppm for methyl groups) and nitrophenyl aromatic protons (δ 7.5–8.2 ppm) .
- X-ray crystallography : Resolves bond angles (e.g., B–O bond ~1.36 Å) and confirms the planar geometry of the nitrophenyl group .
- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (C₁₃H₁₇BNO₄⁺: 290.12 g/mol).
Q. What are its primary applications in organic synthesis?
The compound is a key reagent in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. Example applications:
- Biaryl synthesis : Coupling with aryl halides (e.g., bromobenzene) to form substituted biphenyls under Pd(PPh₃)₄ catalysis .
- Electronic materials : Incorporation into π-conjugated polymers for OLEDs, leveraging the nitro group’s electron-withdrawing effects .
Advanced Research Questions
Q. How do substituents (e.g., nitro, methyl) influence its reactivity in cross-coupling reactions?
The nitro group at the ortho position enhances electrophilicity, accelerating oxidative addition with Pd(0). However, steric hindrance from the methyl group reduces coupling efficiency with bulky substrates.
- Kinetic studies : Second-order rate constants (k₂) decrease by ~30% when replacing nitro with methoxy due to reduced electron deficiency .
- Computational modeling : DFT calculations show the nitro group lowers the LUMO energy (-2.1 eV vs. -1.5 eV for non-nitrated analogs), favoring transmetalation .
Q. What strategies optimize yield in large-scale syntheses while minimizing side reactions?
- Continuous flow systems : Reduce reaction time (4 hours vs. 24 hours batch) and improve heat dissipation, achieving >85% yield .
- Solvent engineering : Substituting THF with 2-MeTHF enhances boronate stability and reduces Pd leaching .
- In situ monitoring : Raman spectroscopy tracks boron-O vibrational modes (950 cm⁻¹) to detect intermediate degradation .
Q. How can structural ambiguities (e.g., rotational isomerism) be resolved experimentally?
- Variable-temperature NMR : At -40°C, splitting of methyl peaks confirms restricted rotation around the B–C bond .
- NOESY experiments : Correlate spatial proximity between methyl groups on the dioxaborolane ring and nitrophenyl protons .
Data Contradictions and Resolution
Q. Discrepancies in reported catalytic efficiencies for Suzuki couplings: How to address them?
Conflicting data on Pd catalyst performance (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) arise from:
- Substrate electronic profiles : Electron-deficient aryl halides favor PdCl₂(dtbpf) (TOF = 1,200 h⁻¹ vs. 800 h⁻¹ for Pd(OAc)₂) .
- Base sensitivity : K₂CO₃ deactivates Pd(OAc)₂ in polar aprotic solvents (e.g., DMF), necessitating Cs₂CO₃ for optimal activity .
Q. Why do some studies report instability in aqueous conditions, while others note robustness?
The nitro group’s hydrolytic sensitivity varies with pH:
- Acidic conditions (pH < 3) : Rapid hydrolysis (t₁/₂ = 2 hours) via B–O bond cleavage.
- Neutral/basic conditions (pH 7–9) : Stable for >48 hours due to resonance stabilization of the boronate .
Methodological Recommendations
Q. Designing experiments to probe electronic effects on reactivity
- Hammett linear free-energy relationships : Correlate σₚ values of substituents (e.g., -NO₂, -CH₃) with coupling rates .
- In situ IR spectroscopy : Monitor B–O stretching (1,350 cm⁻¹) to assess boronate stability during reactions .
Q. Handling air-sensitive intermediates during synthesis
- Schlenk techniques : Use flame-dried glassware and N₂/Ar atmospheres.
- Stabilizers : Add 2,6-lutidine (5 mol%) to scavenge trace acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
